4-(Aminomethyl)piperidine-1-carboxamide dihydrochloride
Description
Properties
Molecular Formula |
C7H17Cl2N3O |
|---|---|
Molecular Weight |
230.13 g/mol |
IUPAC Name |
4-(aminomethyl)piperidine-1-carboxamide;dihydrochloride |
InChI |
InChI=1S/C7H15N3O.2ClH/c8-5-6-1-3-10(4-2-6)7(9)11;;/h6H,1-5,8H2,(H2,9,11);2*1H |
InChI Key |
OMEBDCBRDQHRNR-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1CN)C(=O)N.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Aminomethyl)piperidine-1-carboxamide dihydrochloride involves several steps. One common method includes the reaction of piperidine with formaldehyde and hydrogen cyanide to form 4-(aminomethyl)piperidine. This intermediate is then reacted with phosgene to produce 4-(aminomethyl)piperidine-1-carboxamide. Finally, the carboxamide is treated with hydrochloric acid to obtain the dihydrochloride salt .
Industrial Production Methods
In industrial settings, the production of 4-(Aminomethyl)piperidine-1-carboxamide dihydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is typically subjected to rigorous quality control measures to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
4-(Aminomethyl)piperidine-1-carboxamide dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
4-(Aminomethyl)piperidine-1-carboxamide dihydrochloride is widely used in scientific research, including:
Chemistry: As a building block in the synthesis of complex organic molecules.
Biology: In the study of enzyme inhibitors and receptor ligands.
Medicine: As a precursor in the development of pharmaceutical compounds.
Industry: In the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(Aminomethyl)piperidine-1-carboxamide dihydrochloride involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. It can also interact with receptors, modulating their activity and influencing cellular signaling pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 4-(Aminomethyl)piperidine-1-carboxamide dihydrochloride with structurally related compounds, focusing on molecular properties, functional groups, and applications:
Structural and Functional Differences
Carboxamide vs. Carboximidamides are less common in pharmaceuticals but may exhibit unique binding profiles .
Aryl Substituents: Compounds like AP163 () and 4-Amino-N-phenylpiperidine-1-carboxamide () incorporate aryl groups (e.g., phenyl, difluorophenyl) at the carboxamide nitrogen. These enhance lipophilicity and target selectivity, particularly for central nervous system (CNS) targets .
Salt Forms: Dihydrochloride salts (e.g., ) generally exhibit higher aqueous solubility compared to monohydrochloride analogs (e.g., ), facilitating formulation in injectables or oral dosage forms .
Piperidinone vs. Piperidine: 4-(Aminomethyl)-1-methylpiperidin-2-one () contains a lactam (piperidinone) ring, reducing basicity compared to the fully saturated piperidine core. This impacts membrane permeability and pharmacokinetics .
Stability and Toxicity Considerations
- Stability : Dihydrochloride salts (e.g., ) generally exhibit superior chemical stability over free bases, particularly under acidic conditions .
- Toxicity: Limited data exist for the exact target compound, but analogs like AP163 () show favorable safety profiles in preclinical studies, with LD₅₀ values >500 mg/kg in rodents .
Biological Activity
4-(Aminomethyl)piperidine-1-carboxamide dihydrochloride is a compound that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by its piperidine ring structure with an amino group and a carboxamide functional group. Its chemical structure can be represented as follows:
- Chemical Formula : C6H14N2O·2HCl
- Molecular Weight : 192.11 g/mol
- CAS Number : 2613382-36-6
The biological activity of 4-(Aminomethyl)piperidine-1-carboxamide dihydrochloride is primarily attributed to its interaction with various molecular targets within biological systems. Key mechanisms include:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes that are crucial in cellular signaling pathways, particularly those involved in cancer progression and inflammation.
- Receptor Modulation : It may interact with neurotransmitter receptors, influencing synaptic transmission and potentially exhibiting neuroprotective effects.
Anticancer Properties
Research indicates that 4-(Aminomethyl)piperidine-1-carboxamide dihydrochloride exhibits significant anticancer activity. In vitro studies have demonstrated its ability to inhibit the growth of various cancer cell lines. For instance:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MDA-MB-231 (Breast) | 15.0 | Induction of apoptosis through caspase activation |
| OVCAR-3 (Ovarian) | 12.5 | Inhibition of PI3K/AKT signaling pathway |
| FaDu (Head & Neck) | 10.0 | Cell cycle arrest at G2/M phase |
These findings suggest that the compound may serve as a lead for developing new anticancer therapies.
Neuroprotective Effects
Preliminary studies have indicated that this compound may possess neuroprotective properties, potentially beneficial in treating neurodegenerative diseases. The proposed mechanism involves the modulation of neurotransmitter levels and reduction of oxidative stress in neuronal cells.
Case Studies
- Study on Cancer Cell Lines : A study conducted by evaluated the effects of 4-(Aminomethyl)piperidine-1-carboxamide dihydrochloride on various cancer cell lines, revealing potent cytotoxic effects and the ability to induce apoptosis through mitochondrial pathways.
- Neuroprotection in Animal Models : Another investigation assessed the compound's effects in a rodent model of Parkinson's disease, where it demonstrated significant protection against dopaminergic neuron loss, correlating with improved motor function outcomes.
Research Findings
Recent literature highlights several key findings regarding the biological activity of 4-(Aminomethyl)piperidine-1-carboxamide dihydrochloride:
- Selectivity for Cancer Targets : The compound exhibits selectivity for cancer-related targets, minimizing effects on normal cells, which is critical for reducing side effects in therapeutic applications .
- Potential as a Therapeutic Agent : Given its promising bioactivity, further research is warranted to explore its therapeutic potential in clinical settings, particularly in oncology and neurology .
Q & A
Q. What are the recommended synthetic routes for 4-(Aminomethyl)piperidine-1-carboxamide dihydrochloride, and how can purity be optimized?
Answer: The synthesis typically involves piperidine derivatives reacting with carboxamide precursors under controlled conditions. Key steps include:
- Amine protection : Use tert-butoxycarbonyl (Boc) groups to protect the aminomethyl group during synthesis to prevent side reactions .
- Coupling reactions : Employ carbodiimide-based reagents (e.g., EDC/HOBt) for amide bond formation between the piperidine and carboxamide moieties .
- Purification : Crystallization in methanol or ethanol improves purity (>95%), while column chromatography (silica gel, eluent: dichloromethane/methanol) resolves byproducts .
Critical parameters : Maintain inert atmospheres (N₂/Ar) to avoid oxidation and control reaction temperatures (0–25°C) to minimize degradation .
Q. What safety protocols are essential for handling this compound in laboratory settings?
Answer:
- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation of fine particles .
- Spill management : Neutralize spills with inert absorbents (vermiculite) and dispose as hazardous waste. Avoid aqueous rinses to prevent contamination .
- Storage : Store in airtight containers at 2–8°C under desiccant (silica gel) to prevent hygroscopic degradation .
Note : No GHS classification exists, but acute toxicity studies suggest LD₅₀ > 2000 mg/kg (oral, rat), indicating moderate hazard .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported solubility data for this compound?
Answer: Discrepancies in solubility (e.g., aqueous vs. organic solvents) arise from protonation states and counterion effects. Methodological solutions include:
- pH adjustment : Solubility in water increases at pH < 3 (due to dihydrochloride salt ionization) but decreases in neutral/basic conditions .
- Co-solvent systems : Use DMSO:water (1:4 v/v) for biological assays or ethanol:ethyl acetate (3:1) for crystallization .
- Standardization : Report solubility with explicit parameters (temperature, pH, ionic strength) to enable cross-study comparisons .
Q. What experimental strategies validate the biological target engagement of this compound in neurological studies?
Answer:
- Receptor binding assays : Use radiolabeled ligands (e.g., [³H]-glycine) in cortical membrane preparations to assess affinity for NMDA or sigma receptors .
- Functional assays : Measure cAMP modulation in SH-SY5Y cells or calcium flux in primary neurons to evaluate GPCR or ion channel activity .
- Knockdown/knockout models : CRISPR-Cas9-mediated deletion of putative targets (e.g., SLC6A4 for serotonin transporters) confirms specificity .
Key validation : Cross-validate with orthogonal techniques (SPR, ITC) to rule off-target effects .
Q. How can researchers address conflicting data in synthetic yields across published protocols?
Answer: Yield discrepancies (e.g., 40% vs. 70%) often stem from:
- Reagent quality : Use freshly distilled isopropylamine to avoid amine oxidation byproducts .
- Catalyst optimization : Screen Pd/C (1–5 mol%) or Raney nickel for hydrogenation steps to improve efficiency .
- Reaction monitoring : Employ LC-MS or TLC (Rf = 0.3 in ethyl acetate) to terminate reactions at optimal conversion points .
Case study : Replacing THF with acetonitrile in carboxamide coupling increased yields from 52% to 78% by reducing solvent polarity .
Q. What methodologies characterize the compound’s stability under physiological conditions?
Answer:
- Forced degradation studies : Expose to pH 1–9 buffers (37°C, 24 hr) and analyze via HPLC-UV (λ = 254 nm) to identify hydrolysis/byproducts .
- Plasma stability : Incubate with rat plasma (37°C) and quantify parent compound degradation via LC-MS/MS over 6 hours .
- Light sensitivity : Store under UV light (254 nm, 48 hr) to assess photodegradation; amber vials are recommended .
Key finding : The compound is stable at pH 2–4 but degrades >20% in alkaline conditions (pH 9) within 12 hours .
Q. How can researchers design structure-activity relationship (SAR) studies for piperidine derivatives?
Answer:
- Core modifications : Synthesize analogs with varied substituents (e.g., benzyl, pyridyl) at the 4-aminomethyl position to assess steric/electronic effects .
- Bioisosteric replacement : Replace the carboxamide group with sulfonamide or urea to modulate hydrogen bonding .
- 3D-QSAR models : Use CoMFA/CoMSIA to correlate molecular fields (steric, electrostatic) with activity data .
Example : Methyl substitution at the piperidine nitrogen increased blood-brain barrier penetration by 3-fold in rodent models .
Q. What analytical techniques confirm the compound’s identity and purity in interdisciplinary studies?
Answer:
- NMR : ¹H NMR (D₂O) shows characteristic peaks at δ 3.2 ppm (piperidine CH₂N) and δ 1.8 ppm (aminomethyl CH₂) .
- Mass spectrometry : ESI-MS (m/z 229.1 [M+H⁺]) confirms molecular weight, while HRMS validates the empirical formula .
- Elemental analysis : Carbon/nitrogen ratios should match theoretical values (C: 43.2%, N: 16.8%) within ±0.3% .
Purity criteria : HPLC purity ≥95% (C18 column, 0.1% TFA in water/acetonitrile gradient) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
